molecular formula C18H28N2O4 B12417482 S-Acebutolol-d7

S-Acebutolol-d7

Cat. No.: B12417482
M. Wt: 343.5 g/mol
InChI Key: GOEMGAFJFRBGGG-VTXQWWGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Acebutolol-d7 is a deuterated form of (S)-Acebutolol, a beta-blocker used primarily in the treatment of hypertension and arrhythmias. The deuterium labeling in (S)-Acebutolol-d7 makes it particularly useful in pharmacokinetic studies as it allows for the tracking of the compound in biological systems without altering its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Acebutolol-d7 typically involves the incorporation of deuterium atoms into the (S)-Acebutolol molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the final product.

Industrial Production Methods: Industrial production of (S)-Acebutolol-d7 follows similar synthetic routes but on a larger scale. The process involves:

    Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification: Ensuring the final product is free from impurities and has the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions: (S)-Acebutolol-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert (S)-Acebutolol-d7 into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Acebutolol-d7 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

    Metabolic Pathway Analysis: Researchers use (S)-Acebutolol-d7 to investigate metabolic pathways and identify metabolites.

    Drug Development: The compound is used in the development of new beta-blockers and other cardiovascular drugs.

    Isotope Effects Studies: The presence of deuterium allows for the study of isotope effects on chemical reactions and biological processes.

Mechanism of Action

(S)-Acebutolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart rate and dilates blood vessels, leading to lower blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.

Comparison with Similar Compounds

    (S)-Acebutolol: The non-deuterated form of (S)-Acebutolol-d7.

    Propranolol: Another beta-blocker used for similar therapeutic purposes.

    Metoprolol: A beta-blocker with similar pharmacological effects.

Uniqueness: (S)-Acebutolol-d7 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and metabolic pathway analysis. This isotopic labeling does not significantly alter the pharmacological properties but allows for more precise tracking and analysis in research settings.

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

343.5 g/mol

IUPAC Name

N-[3-acetyl-4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide

InChI

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1/i2D3,3D3,12D

InChI Key

GOEMGAFJFRBGGG-VTXQWWGHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C

Origin of Product

United States

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